(2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one
Description
(2Z)-2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one is a cyclopentanone derivative featuring a conjugated enone system with a 3-nitrophenyl substituent. The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, influencing both chemical behavior (e.g., electrophilicity of the α,β-unsaturated system) and intermolecular interactions in crystalline states .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C12H11NO3/c14-12-6-2-4-10(12)7-9-3-1-5-11(8-9)13(15)16/h1,3,5,7-8H,2,4,6H2/b10-7- |
InChI Key |
RILSEHNFNGMDTL-YFHOEESVSA-N |
Isomeric SMILES |
C1C/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C1 |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-nitrophenyl)methylidene]cyclopentan-1-one typically involves the condensation of 3-nitrobenzaldehyde with cyclopentanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for 2-[(3-nitrophenyl)methylidene]cyclopentan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-nitrophenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-[(3-aminophenyl)methylidene]cyclopentan-1-one.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.
Substitution: Substituted derivatives where the nitro group is replaced by other functional groups.
Scientific Research Applications
2-[(3-nitrophenyl)methylidene]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3-nitrophenyl)methylidene]cyclopentan-1-one depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Key Observations :
- Steric Considerations : Bulky substituents like bis-aryl groups in PGV-0/PGV-1 reduce conformational flexibility, whereas smaller groups (e.g., furan in ) favor planar geometries .
Physicochemical Properties
Melting Points and Solubility
While melting point data for the target compound are unavailable, related derivatives exhibit trends:
Biological Activity
(2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula: C12H11N1O2
- Molecular Weight: 217.23 g/mol
- LogP: 3.45 (indicating moderate lipophilicity)
Biological Activity Overview
Research indicates that (2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one exhibits several biological activities, including:
- Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties against various pathogens.
- Anticancer Effects: Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines.
- Anti-inflammatory Properties: There is evidence that it modulates inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
The mechanisms underlying the biological activity of (2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one include:
-
Inhibition of Enzymatic Activity:
- The compound has been reported to inhibit enzymes involved in inflammation and tumor progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
-
Modulation of Signaling Pathways:
- It appears to affect several signaling pathways, including NF-kB and MAPK pathways, which are crucial in cell survival and inflammatory responses.
-
Induction of Apoptosis:
- In certain cancer cell lines, (2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one has been shown to induce apoptosis through the activation of caspases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of (2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest a moderate to strong antimicrobial potential, warranting further investigation into its applicability as an antimicrobial agent.
Anticancer Activity
In vitro studies on human cancer cell lines revealed that (2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one significantly inhibited cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 20 |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as a lead compound for anticancer drug development.
Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound, demonstrating that it reduced nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS):
| Treatment | Nitric Oxide Production (µM) |
|---|---|
| Control | 25 |
| LPS | 50 |
| (2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one | 15 |
This reduction in nitric oxide levels suggests a significant anti-inflammatory effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
